molecular formula C17H24BrNO5 B8027972 N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine

N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine

Cat. No.: B8027972
M. Wt: 402.3 g/mol
InChI Key: PAVPSQXQAYHBRR-UHFFFAOYSA-N
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Description

Significance of Protected Functionalized Anilines as Strategic Intermediates

Anilines, or aminobenzenes, and their derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. acs.org The amino group is nucleophilic and basic, meaning it can react with a wide range of reagents. researchgate.net In the synthesis of a complex molecule with multiple functional groups, this reactivity can be undesirable, leading to side reactions and low yields.

To overcome this, chemists employ a strategy of "protection" and "deprotection". derpharmachemica.com The amino group is temporarily converted into a less reactive functional group—a carbamate (B1207046), for instance—which is stable under a given set of reaction conditions. nih.gov After the desired chemical transformations have been performed on other parts of the molecule, the protecting group is removed to restore the original amine functionality. nih.gov

Functionalized anilines, which bear additional substituents on the aromatic ring, are particularly important as "strategic intermediates". iitg.ac.in These molecules are intentionally designed for use in sequential, highly controlled reactions. The presence of functional groups like halogens (e.g., bromine) allows for their participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as transition-metal-catalyzed cross-coupling. nih.govacs.org The ability to prepare highly functionalized anilines through chemoenzymatic routes or other methods under mild conditions further enhances their utility. acs.org This strategic approach, which combines functional group protection with the presence of reactive handles, is a cornerstone of modern synthetic efficiency.

Overview of N,N-Bis-Boc Protected Aromatic Amine Scaffolds in Synthetic Chemistry

Among the many options for amine protection, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide synthesis. jk-sci.comfishersci.co.uk The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com It is valued for its stability across a wide range of nucleophilic and basic conditions while being easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). nih.govjk-sci.com This orthogonality makes it compatible with other protecting groups, such as the base-labile Fmoc group, enabling complex, multi-step synthetic sequences. organic-chemistry.org

While mono-Boc protection is common, the formation of N,N-Bis-Boc protected amines offers distinct advantages. These scaffolds, where two Boc groups are attached to the nitrogen atom, render the nitrogen non-nucleophilic and non-basic. The presence of two bulky Boc groups can also influence the steric environment around the nitrogen atom. This double protection makes the resulting carbamate exceptionally stable, allowing for harsh reaction conditions to be employed elsewhere in the molecule. Furthermore, the N,N-Bis-Boc group can facilitate specific synthetic transformations. For instance, N,N-Bis-Boc protected benzimidazolylmethyl amines have been synthesized to allow for further functionalization at the central nitrogen atom, demonstrating the utility of this protecting group strategy in creating complex heterocyclic structures. researchgate.net

Research Context and Specific Focus on N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine Chemistry

The chemical structure of this compound is a clear indicator of its intended purpose as a highly specialized synthetic intermediate. Each component of the molecule serves a distinct strategic role:

The 2-Bromo Substituent: The bromine atom is a key functional handle. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this specific position on the aromatic ring. iitg.ac.in

The 3-Methoxy Substituent: The methoxy (B1213986) group is an electron-donating group that influences the electronic properties of the aromatic ring, which can affect the reactivity of the bromo group in cross-coupling reactions.

The N,N-Bis-Boc Protected Amine: This group ensures the amine functionality remains inert during synthetic manipulations, particularly the often harsh conditions of cross-coupling reactions. nih.gov Once the desired molecular framework is assembled, the Boc groups can be readily cleaved to reveal the free aniline (B41778), which can then be used for subsequent reactions, such as amide bond formation or diazotization.

This compound is therefore a prime candidate for use in modular synthetic strategies aimed at producing complex, substituted aromatic compounds. The bromine atom provides a site for introducing a wide variety of substituents via well-established coupling methodologies.

Common Cross-Coupling Reactions
Heck Reaction
Suzuki Reaction
Stille Reaction
Sonogashira Reaction
Negishi Reaction
Kumada Coupling
Hiyama Coupling
Tsuji-Trost Reaction
This table lists common cross-coupling reactions where a bromo-substituted aromatic compound like this compound could serve as a substrate. iitg.ac.inacs.org

The strategic placement of the bromo, methoxy, and protected amine groups allows for a high degree of control over the synthetic sequence, making this compound a valuable tool for medicinal chemists and materials scientists in the construction of novel, highly functionalized molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-bromo-3-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)11-9-8-10-12(22-7)13(11)18/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPSQXQAYHBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)OC)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for N,n Bis Boc 2 Bromo 3 Methoxy Phenylamine and Analogous Systems

Retrosynthetic Analysis and Key Disconnection Strategies for the Compound

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. sigmaaldrich.com For N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine, the analysis begins by identifying the most feasible bond cleavages, which correspond to reliable chemical reactions in the forward, or synthetic, direction.

The primary disconnections for the target molecule are:

C-N Bonds of the Protecting Groups: The two tert-butoxycarbonyl (Boc) groups are protecting groups on the aniline (B41778) nitrogen. The disconnection of these bonds via functional group interconversion (FGI) leads to the key intermediate, 2-bromo-3-methoxyaniline (B48712). This step corresponds to a well-established N-protection reaction in the synthetic direction.

C-Br Bond: The carbon-bromine bond at the C-2 position is another logical point for disconnection. This suggests an aromatic bromination of the precursor, 3-methoxyaniline. This step is critical for establishing the correct substitution pattern on the aromatic ring.

C-O Bond: The methoxy (B1213986) group at C-3 can be disconnected to reveal a hydroxyl group, pointing to 3-aminophenol (B1664112) as a potential starting material. This corresponds to a methylation reaction (etherification) in the synthetic route.

This analysis leads to a plausible synthetic pathway starting from readily available precursors like 3-aminophenol or 3-nitroanisole, as illustrated in the retrosynthetic scheme below. The main challenges in the forward synthesis are achieving the desired regiochemistry during the bromination step and the exhaustive N-protection to form the bis-Boc derivative.

Retrosynthetic Pathway

Approaches for Regioselective Ortho-Bromination of Aniline Precursors

Achieving regioselective bromination ortho to the amino group in a 3-methoxyaniline system is a significant synthetic challenge. Both the amino and methoxy groups are activating and ortho-, para-directing. In 3-methoxyaniline, positions 2, 4, and 6 are all activated, which can lead to a mixture of isomers and polybrominated products upon direct exposure to electrophilic bromine. rsc.orgresearchgate.net Therefore, specialized techniques are required to direct the bromination specifically to the C-2 position.

Direct electrophilic bromination of anilines with reagents like bromine water is often too reactive, leading to the formation of 2,4,6-tribromoaniline. wikipedia.org To control this reactivity and influence the regioselectivity, the nucleophilicity of the amino group is typically attenuated by attaching a protecting group, such as an acetyl group. rsc.org This N-acetylation creates an acetanilide, which is less activated and whose bulkier profile can sterically favor certain positions.

For a substrate like 3-methoxyaniline, after N-protection, bromination using a mild source like N-Bromosuccinimide (NBS) in a suitable solvent can offer better control. rsc.org However, since both the protected amino group and the methoxy group still activate the C-2, C-4, and C-6 positions, careful optimization of reaction conditions (temperature, solvent, and stoichiometry) is crucial to maximize the yield of the desired 2-bromo isomer. rsc.org

Parameter Condition/Reagent Purpose
Protection Acetic AnhydrideReduces the activating effect of the -NH2 group.
Brominating Agent N-Bromosuccinimide (NBS)Provides a milder source of electrophilic bromine than Br2.
Solvent Dichloromethane or Acetic AcidSolvent polarity can influence the isomeric ratio of products. rsc.org
Temperature Low (e.g., 0–5°C)Helps to prevent over-reaction and formation of byproducts. rsc.org

Directed ortho-metalation (DoM) is a more powerful and precise strategy for achieving regioselective halogenation. nih.govprepchem.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which chelates to an organolithium reagent (typically n-butyllithium or sec-butyllithium). This interaction positions the strong base to deprotonate the nearest (ortho) carbon atom, creating a specific aryllithium intermediate. nih.gov

In the context of synthesizing 2-bromo-3-methoxyaniline, a protected aniline precursor (e.g., N-Boc-3-methoxyaniline or a pivaloyl-protected derivative) can be used. The protected amine functions as the DMG. The resulting ortho-lithiated species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom exclusively at the C-2 position. This method bypasses the regioselectivity issues inherent in electrophilic aromatic substitution. nih.gov

Methods for Directed Methoxy Group Introduction at the Meta-Position

The precursor 3-methoxyaniline is commonly synthesized from commercially available 3-aminophenol. fishersci.co.uk The introduction of the methyl group onto the phenolic oxygen is a standard Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form a phenoxide, which then acts as a nucleophile. The subsequent reaction with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), yields the desired methoxy group.

An alternative route starts from m-nitroanisole, which can be prepared by the nitration of anisole. The nitro group is then reduced to an amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., SnCl₂ in HCl), to yield 3-methoxyaniline.

Advanced N-Protection Strategies: Synthesis of N,N-Bis-Boc Anilines

The final step in the synthesis is the protection of the primary amine of 2-bromo-3-methoxyaniline to form the N,N-bis-Boc derivative. While mono-Boc protection of amines is common, the introduction of a second Boc group onto the same nitrogen atom requires more forcing conditions.

The reaction typically employs an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O). To facilitate the formation of the sterically hindered and electronically less favorable bis-Boc product, a catalyst is often essential. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation. researchgate.net DMAP functions as a nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the N-Boc-aniline formed in the first stage of the reaction. The presence of substituents on the aniline, such as the 2-bromo group, can decrease the nucleophilicity of the amine, making the use of a catalyst even more critical to drive the reaction to completion. researchgate.net

Reagent Role Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O) Boc group source>2 equivalents
4-(Dimethylamino)pyridine (DMAP) Nucleophilic catalystCatalytic amount (e.g., 0.1-0.2 eq.)
Solvent Aprotic (e.g., THF, Dichloromethane)To dissolve reactants without interfering.
Temperature Room Temperature to RefluxMay require heating for less reactive anilines.

Optimization of Reaction Conditions to Prevent Mono-Boc or Other Side Products

The protection of primary amines with di-tert-butyl dicarbonate ((Boc)₂O) is a fundamental transformation in organic synthesis. While the formation of the mono-N-Boc derivative is common and often desired, achieving the N,N-bis-Boc product, such as in this compound, requires overcoming specific synthetic challenges. The primary difficulty lies in the reduced nucleophilicity of the intermediate mono-N-Boc-aniline, which makes the introduction of the second Boc group significantly more demanding than the first.

The literature extensively covers methodologies for the selective mono-protection of diamines and anilines, where the formation of the di-Boc species is treated as an unwanted side reaction. nih.govresearchgate.net Protocols aiming for mono-protection often utilize a 1:1 stoichiometry of the amine to (Boc)₂O. gsconlinepress.com Therefore, to drive the reaction towards the di-substituted product, a significant excess of the acylating agent, (Boc)₂O, is a primary requirement.

Furthermore, the choice of base and solvent is critical. Standard conditions for mono-protection, such as sodium bicarbonate in a water/chloroform system or catalyst-free methods in water-acetone, are generally insufficient for di-protection. sigmaaldrich.com To facilitate the second acylation, a stronger, non-nucleophilic base is often necessary to deprotonate the less reactive mono-Boc-aniline intermediate. The use of triethylamine (B128534) is common in Boc protection protocols; however, for challenging substrates, stronger bases may be required. nih.gov

Another key parameter is the reaction temperature. While many mono-Boc protections proceed efficiently at room temperature, forcing the second Boc group onto the nitrogen may necessitate elevated temperatures. researchgate.net However, heating can also lead to the thermal decomposition of the Boc group, necessitating a careful balance. masterorganicchemistry.com

A summary of typical conditions reported for mono-Boc protection, which must be intensified to achieve di-Boc protection, is presented below.

Catalyst/ConditionsSubstrate ScopeKey Features for Mono-ProtectionReference
Indion 190 ResinAryl and aliphatic aminesChemoselective, reusable catalyst, mild conditions.
HClO₄–SiO₂AminesSolvent-free, room temperature, reusable catalyst. organic-chemistry.org
Iodine (catalytic)Aryl and aliphatic aminesSolvent-free, ambient temperature. organic-chemistry.org
Water-Acetone (catalyst-free)Structurally diverse aminesEco-friendly, results in exclusively mono-protected product.
Me₃SiCl (as HCl source)Diamines"One-pot" procedure for selective mono-protection via mono-hydrochlorination.

To achieve N,N-bis-Boc protection, particularly on a sterically hindered and electronically deactivated aniline like 2-bromo-3-methoxyphenylamine, a combination of excess (Boc)₂O (e.g., >2.2 equivalents), a strong base, and potentially an appropriate solvent and higher temperature would be necessary to overcome the high activation barrier for the second acylation.

Comparison with Alternative Amine Protecting Group Strategies for Anilines

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups for amines due to its ease of installation and predictable reactivity. masterorganicchemistry.comorganic-chemistry.org However, a variety of other protecting groups are available, each with a unique set of conditions for installation and removal. The choice of protecting group is crucial in multi-step synthesis, especially when orthogonal strategies are required, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orguniurb.it

Common alternatives to Boc for aniline protection include the Carboxybenzyl (Cbz or Z) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.com Beyond these, other groups like Allyloxycarbonyl (Alloc) and specialized groups such as isonicotinyloxycarbonyl (iNoc) offer different deprotection pathways. uniurb.itiris-biotech.de

Boc (tert-butyloxycarbonyl): Installed using (Boc)₂O. It is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl). masterorganicchemistry.comorganic-chemistry.org

Cbz (Carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). masterorganicchemistry.commasterorganicchemistry.com This makes it orthogonal to the acid-labile Boc group. However, undesired loss of the Cbz group can sometimes occur during acid-mediated Boc deprotection. iris-biotech.de

Fmoc (9-Fluorenylmethoxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with a piperidine (B6355638) solution. masterorganicchemistry.comuniurb.it This provides a third orthogonal deprotection strategy.

Alloc (Allyloxycarbonyl): Installed using allyl chloroformate. This group is stable to standard acidic and basic conditions used for Boc and Fmoc removal but is selectively cleaved by transition metal catalysts, such as palladium(0) complexes, in the presence of a scavenger. uniurb.it

iNoc (Isonicotinyloxycarbonyl): This group is structurally similar to Cbz but offers enhanced stability to acidic conditions, making it a superior alternative when complete stability during Boc deprotection is required. iris-biotech.de It is removed under mild reductive conditions. iris-biotech.de

The following table provides a comparative overview of these key protecting groups for anilines.

Protecting GroupAbbreviationTypical Reagent for InstallationCleavage ConditionsStability ProfileReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (TFA, HCl) or high heatStable to base and hydrogenolysis masterorganicchemistry.commasterorganicchemistry.com
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis masterorganicchemistry.comuniurb.it
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalyst + scavengerStable to acid and base uniurb.it
IsonicotinyloxycarbonyliNociNoc-Cl or activated esterMild reduction (Zn/AcOH, Pd/C, SmI₂)Highly stable to acid, stable to base iris-biotech.de

Convergent and Linear Synthesis Pathways for Highly Functionalized Anilines

The synthesis of complex molecules like highly functionalized anilines can be approached through two primary strategies: linear and convergent synthesis. scholarsresearchlibrary.com

For a molecule like this compound, a purely convergent approach may be excessive. However, principles of convergent synthesis can be applied. For instance, instead of starting with a simple aniline, one could employ a modern cross-coupling reaction to form the C-N bond late in the synthesis. This could involve the palladium-catalyzed Buchwald-Hartwig amination, coupling an amine source with a pre-functionalized aryl halide (e.g., 1,2-dibromo-3-methoxybenzene). organic-chemistry.org

Below is a hypothetical comparison of linear and convergent pathways for a functionalized aniline.

StrategyPathway DescriptionAdvantagesDisadvantagesReference
Linear Synthesis Start with a simple aniline -> Step 1 (e.g., Bromination) -> Step 2 (e.g., Protection) -> Final Product.Conceptually simple to plan. Fewer unique starting materials.Overall yield can be very low for long sequences. A failure in a late step ruins the entire sequence. youtube.com
Convergent Synthesis Fragment A (e.g., aryl halide) and Fragment B (e.g., amine source) are prepared separately -> Coupling Reaction -> Final Product.Higher overall yield. Allows for parallel synthesis of fragments, saving time. Failures in one branch do not compromise the other.May require more complex starting materials. The key coupling reaction must be high-yielding and reliable. scholarsresearchlibrary.com

The synthesis of highly substituted anilines often benefits from modern synthetic methods that facilitate a more convergent approach. organic-chemistry.orgthieme-connect.de Reactions like the Buchwald-Hartwig amination, Chan-Lam coupling, and amination of boronic acids provide powerful tools for constructing the core aniline structure from functionalized fragments, embodying the efficiency of convergent strategies. organic-chemistry.org

Reactivity Profile and Advanced Transformational Chemistry of N,n Bis Boc 2 Bromo 3 Methoxy Phenylamine

Cross-Coupling Reactions at the C-2 Bromine Center

The presence of a bromine atom on the aromatic ring of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The steric hindrance imparted by the ortho-N,N-bis-Boc group and the electron-donating nature of the methoxy (B1213986) group significantly influence the reactivity of the C-Br bond.

The Suzuki–Miyaura coupling is a powerful method for the formation of biaryl structures. For sterically hindered and electron-rich substrates like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields. While specific data for this exact compound is limited, analogous couplings of ortho-substituted bromoanilines provide valuable insights into the probable reaction conditions. researchgate.net

Robust catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are generally required to overcome the steric hindrance and facilitate the oxidative addition of the palladium(0) species to the aryl bromide.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Entry Aryl Bromide Boronic Acid/Ester Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 2-Bromoaniline derivative Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95
2 2-Bromo-N-Boc-aniline 4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 110 85-95

This table presents illustrative data from studies on analogous compounds to predict the reactivity of this compound.

Beyond the Suzuki-Miyaura reaction, the C-2 bromine atom of this compound is amenable to other important cross-coupling transformations.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For sterically hindered substrates, the use of bulky phosphine ligands or NHCs can be beneficial. commonorganicchemistry.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. rsc.org The regioselectivity of the reaction is influenced by the nature of the alkene and the reaction conditions. For sterically hindered aryl bromides, higher temperatures and robust catalyst systems are often necessary.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. wikipedia.org The Negishi coupling is known for its high functional group tolerance and can be particularly useful for introducing alkyl or other sensitive groups. wikipedia.org

The success of cross-coupling reactions with this compound is highly dependent on the judicious selection of the catalyst and ligand.

Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. The choice of the active palladium(0) source can influence reaction efficiency.

Ligands: For sterically demanding substrates, bulky and electron-rich monophosphine ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often effective. These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition step with hindered aryl bromides. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging cross-coupling reactions due to their strong σ-donating properties and steric bulk. acs.org

Limitations: A primary limitation in the cross-coupling of this substrate is the potential for side reactions, such as dehalogenation or catalyst deactivation, due to the steric bulk around the reaction center. Furthermore, the N,N-bis-Boc group, while generally stable to the basic conditions of many cross-coupling reactions, might undergo partial or complete cleavage under harsh thermal conditions. Careful optimization of reaction parameters is therefore essential to achieve the desired transformation selectively and in high yield.

Deprotection Chemistry of the N,N-Bis-Boc Moiety

The N,N-bis-Boc group serves as an effective protecting group for the aniline (B41778) nitrogen, allowing for selective reactions at other positions of the molecule. Its removal to liberate the free amine is a key step in many synthetic sequences.

The most common method for the removal of the Boc protecting group is through acid-mediated hydrolysis. capes.gov.br Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. commonorganicchemistry.comcommonorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

Table 2: Common Reagents for Acid-Mediated Deprotection of N-Boc Groups

Reagent Solvent Temperature Typical Reaction Time
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 1-4 hours

This table provides general conditions for the deprotection of N-Boc groups, which are applicable to this compound.

While acid-mediated deprotection is widely used, alternative methods offer advantages in cases where acid-sensitive functional groups are present in the molecule.

Thermal Deprotection: The N-Boc group can be removed by heating, often at temperatures above 150 °C. acsgcipr.org This method avoids the use of acidic reagents but may not be suitable for thermally sensitive substrates. acsgcipr.org The deprotection can be performed neat or in a high-boiling solvent. acs.orgnih.gov

Catalytic Deprotection: A variety of catalytic systems have been developed for the cleavage of Boc groups under milder conditions. These include the use of solid acid catalysts like zeolites, which can facilitate continuous flow deprotection processes. rsc.org Additionally, certain Lewis acids and metal complexes have been shown to catalyze the removal of Boc groups, offering an alternative to strong Brønsted acids. rsc.org

Orthogonal Deprotection Considerations in Multi-Protected Organic Molecules

In complex organic syntheses, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal deprotection, is of paramount importance. organic-chemistry.org For a molecule like this compound, which contains two acid-labile Boc groups, achieving selective mono-deprotection to reveal a mono-Boc-protected aniline is a synthetic challenge.

Traditional methods for Boc group removal often involve strong acidic conditions, which would likely lead to the non-selective removal of both Boc groups. organic-chemistry.org However, recent advancements have provided milder and more selective protocols. For instance, the use of catalytic amounts of certain Lewis acids, such as iron(III) salts, has been shown to facilitate the selective deprotection of a Boc group in N,N'-diprotected amines. rsc.org This method is often clean and may not require extensive purification. rsc.org

Another approach involves thermolytic deprotection in continuous flow, which can achieve selectivity through precise temperature control. acs.org This method has demonstrated the ability to differentiate between aryl and alkyl N-Boc groups, suggesting its potential applicability for the selective deprotection of this compound. acs.org The differing steric and electronic environments of the two Boc groups could potentially be exploited to achieve selective removal under carefully optimized thermal conditions.

Furthermore, reagents like Selectfluor in acetonitrile (B52724) have been reported to selectively remove a Boc group from doubly protected amines. researchgate.net This method is notable for its mild reaction conditions and operational simplicity. researchgate.net The choice of deprotection strategy would ultimately depend on the specific requirements of the synthetic route and the compatibility with other functional groups present in the molecule.

Table 1: Selected Methods for Orthogonal Deprotection of N-Boc Groups

MethodReagents/ConditionsSelectivityReference
Lewis Acid CatalysisIron(III) saltsSelective for one Boc group in N,N'-diprotected amines rsc.org
Thermal DeprotectionContinuous flow, elevated temperatureCan differentiate between aryl and alkyl N-Boc groups acs.org
Fluorinating ReagentSelectfluor, acetonitrileSelective for one Boc group in doubly protected amines researchgate.net
Acid-Catalyzed HydrolysisHCl or TFAGenerally non-selective for di-Boc systems fishersci.co.uk

Functional Group Transformations on the Aromatic Ring System

The aromatic ring of this compound is adorned with substituents that can either be modified or can direct further substitution, offering avenues for structural diversification.

The methoxy group (-OCH3) is a common functional group in organic synthesis. wikipedia.org While generally stable, it can be cleaved to reveal a phenol (B47542) under specific conditions. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3). However, given the acid-labile nature of the Boc protecting groups, such harsh conditions would be incompatible with the parent molecule.

A milder alternative for the demethylation of aryl methyl ethers involves the use of certain Lewis acids or nucleophilic reagents. For instance, aluminum chloride (AlCl3) in the presence of a scavenger like ethanethiol (B150549) can effect demethylation. Another approach utilizes sodium or lithium salts of alkanethiols in a polar aprotic solvent. The selection of a suitable method would necessitate careful optimization to ensure the integrity of the bis-Boc protecting groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The N,N-bis(Boc)amino group is a bulky, electron-donating group. byjus.com Its electron-donating nature, arising from the lone pairs on the nitrogen atom, activates the aromatic ring towards electrophilic attack. byjus.com Similarly, the methoxy group is also a strong activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pair. vaia.com

In this specific molecule, the positions ortho and para to the powerful N,N-bis(Boc)amino directing group are positions 3 and 5, and the para position (position 5) is also para to the methoxy group. The position ortho to the methoxy group and meta to the amino group is position 4. The bromine atom at position 2 is a deactivating, ortho-, para-director.

Considering the combined directing effects:

Position 4: Activated by the methoxy group (ortho) and the amino group (meta).

Position 5: Strongly activated by the amino group (para) and the methoxy group (meta).

Position 6: Sterically hindered and ortho to the bromine atom.

The steric bulk of the N,N-bis(Boc) group would likely disfavor substitution at the adjacent position 6. Therefore, electrophilic attack is most likely to occur at position 4 or 5. The strong activating and para-directing effect of the N,N-bis(Boc)amino group would likely make position 5 the most favored site for electrophilic substitution. However, the outcome can be influenced by the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of products could be obtained, and the regioselectivity would need to be determined experimentally.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting Effect of -N(Boc)₂Directing Effect of -OCH₃Directing Effect of -BrPredicted Reactivity
4MetaOrtho (Activating)MetaFavorable
5Para (Strongly Activating)MetaParaMost Favorable
6Ortho (Sterically Hindered)ParaOrthoLess Favorable

Oxidative Coupling Reactions Involving Protected Arylamines

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon or carbon-heteroatom bonds. N,N-disubstituted anilines, including those with Boc protection, can participate in such transformations. These reactions typically involve the oxidation of the electron-rich aniline to a radical cation or a related reactive intermediate, which then couples with a suitable partner.

The cross-coupling of N,N-dialkyl anilines with phenols and naphthols has been achieved using a Cr-salen catalyst under aerobic conditions, with air serving as the oxidant. nih.gov Mechanistic studies suggest an initial outer-sphere oxidation of the aniline, followed by nucleophilic attack by the phenol or naphthol. nih.gov For these reactions to be successful, certain structural features are often required, such as para-substitution on the aniline derivative to avoid self-coupling. nih.gov

Copper-catalyzed oxidative coupling of anilines has also been reported to form azo compounds and hydrazines using di-tert-butyldiaziridinone as the oxidant. nih.gov This method is efficient for a variety of primary and secondary anilines under mild conditions. nih.gov

In the context of this compound, its participation in oxidative coupling would depend on the specific reaction conditions and the coupling partner. The presence of the two Boc groups might influence the redox potential of the aniline and the stability of the resulting radical cation. The steric hindrance around the nitrogen atom could also play a significant role. The development of oxidative coupling protocols involving this substrate would likely require careful selection of the catalyst, oxidant, and reaction parameters to achieve the desired transformation selectively.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Transformations

N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is an ideal substrate for participating as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these transformations, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition : The cycle initiates with the insertion of a low-valent palladium(0) complex into the carbon-bromine (C-Br) bond of the phenylamine. This is typically the rate-determining step. The electron-donating 3-methoxy group and the bulky N,N-Bis-Boc group at the 2-position can influence the rate of this step. The steric hindrance from the adjacent N,N-Bis-Boc group may slightly retard the approach of the bulky palladium catalyst, while the electron-rich nature of the ring can facilitate the oxidative addition process.

Transmetalation : Following the oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The final step is the reductive elimination from the dialkyl- or aryl-alkylpalladium(II) intermediate. This step forms the new carbon-carbon or carbon-heteroatom bond in the final product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com

The table below illustrates potential cross-coupling reactions involving this compound.

Coupling ReactionNucleophilic Partner (R-M)Resulting Product Structure
Suzuki CouplingR-B(OH)₂2-(N,N-Bis-Boc-amino)-3-methoxy-1-R-benzene
Stille CouplingR-Sn(Bu)₃2-(N,N-Bis-Boc-amino)-3-methoxy-1-R-benzene
Buchwald-Hartwig AminationR₂'NH2-(N,N-Bis-Boc-amino)-3-methoxy-1-(NR₂')-benzene
Sonogashira CouplingR-C≡CH2-(N,N-Bis-Boc-amino)-3-methoxy-1-(C≡C-R)-benzene

This table presents illustrative examples of common cross-coupling reactions.

Detailed Studies on N,N-Bis-Boc Deprotection Pathways and Kinetics

The di-tert-butoxycarbonyl (Bis-Boc) protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. researchgate.net The deprotection mechanism is a critical aspect of its synthetic utility.

Acid-Catalyzed Deprotection: The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com The mechanism proceeds via protonation of one of the carbonyl oxygens of the Boc group. This is followed by the elimination of a stable tert-butyl cation, which typically deprotonates to form gaseous isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.

Kinetic studies on the deprotection of similar N-Boc protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl. researchgate.netnih.gov In contrast, with an acid like TFA, the reaction may show a more complex, inverse kinetic dependence on the conjugate base concentration. nih.gov For this compound, the removal of the two Boc groups may occur sequentially or simultaneously, with the first deprotection likely being faster than the second due to reduced steric hindrance and altered electronic effects.

Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, often in a continuous flow system without the need for an acid catalyst. nih.gov Studies on various N-Boc derivatives have shown that aryl N-Boc groups require higher temperatures for efficient deprotection compared to alkyl N-Boc groups. nih.gov This method offers an alternative pathway that can be advantageous for substrates sensitive to strong acids.

The following table provides representative data on the deprotection of N-Boc groups under various conditions, based on findings for analogous aromatic systems.

ConditionReagentSolventTemperature (°C)Typical Outcome
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 25Efficient deprotection
24M HClDioxane25Clean deprotection, second-order kinetics. researchgate.netnih.gov
3Nitric Acid (HNO₃)Dichloromethane (DCM)25Effective for many N-Boc amines, but may cause oxidation in activated systems. researchgate.net
4Thermal (Flow)Methanol240Possible deprotection, avoids acidic reagents. nih.gov

This table is illustrative and based on general findings for N-Boc protected anilines.

Analysis of Chemo-, Regio-, and Stereoselectivity in Synthetically Relevant Transformations

The presence of multiple functional groups in this compound necessitates careful consideration of selectivity in its reactions. nih.gov

Chemoselectivity : In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is significantly more reactive than the N-C(Boc) amide bonds. Therefore, selective functionalization at the bromine-bearing carbon can be achieved with high fidelity without cleaving the protecting groups. Conversely, under strong acidic conditions, the N-Boc groups will be cleaved selectively without affecting the C-Br or C-O(Me) bonds.

Regioselectivity : If the aromatic ring were to undergo further electrophilic substitution, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The -OMe and -N(Boc)₂ groups are both strong ortho-, para-directors and activators, while the -Br atom is a deactivating ortho-, para-director. The combined influence strongly directs incoming electrophiles to the C4 and C6 positions, with the outcome depending on the steric hindrance and the specific reaction conditions.

Stereoselectivity : While the molecule itself is achiral, its use in cross-coupling reactions can lead to products with axial chirality (atropisomers). The significant steric bulk of the N,N-Bis-Boc group ortho to the C-Br bond can hinder free rotation around the newly formed aryl-aryl bond in a biaryl product. This restricted rotation can give rise to stable, separable atropisomers, allowing for potential stereoselective syntheses if a chiral ligand or catalyst is employed.

Photochemical and Other Advanced Mechanistic Studies on Related Protected Anilines

Advanced mechanistic studies, including photochemical approaches, offer alternative pathways for transformations of protected anilines.

Visible-light photoredox catalysis is a powerful tool that relies on single-electron transfer (SET) processes initiated by a photoexcited catalyst. acs.org In a hypothetical scenario, this compound could act as a substrate. An excited photocatalyst could reduce the aryl bromide, leading to the formation of an aryl radical via fragmentation. This radical intermediate could then engage in various bond-forming reactions not accessible through traditional thermal pathways.

Furthermore, photochemical manipulation of protecting groups has been explored. While direct photochemical cleavage of N-Boc groups is generally inefficient, studies on related N-protected anilines have shown that certain protecting groups can be installed or removed under photoirradiation. acs.orgresearchgate.net For instance, the photochemical conversion of amines into carbamates has been achieved using specific reagents, although the yields for N-Boc formation are often low. acs.org The stability of the N,N-Bis-Boc group under many photochemical conditions can be seen as an advantage, allowing other parts of a molecule to be functionalized selectively using light-mediated reactions.

Computational and Theoretical Chemistry Studies on N,n Bis Boc 2 Bromo 3 Methoxy Phenylamine Systems

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. researchgate.net For N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine, DFT calculations are essential for exploring its conformational landscape and determining the relative stability of different spatial arrangements (conformers).

The molecule's structure is characterized by a substituted phenyl ring with a bulky N,N-bis(tert-butoxycarbonyl)amino group. The rotation around the C-N bond and the orientation of the two Boc groups are key degrees of freedom. DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311+G(d,p), can be employed to perform a potential energy surface scan. nih.govdntb.gov.ua This process identifies local energy minima corresponding to stable conformers.

The stability of this compound is influenced by a balance of steric and electronic effects. The two bulky Boc groups, along with the adjacent bromine atom, create significant steric hindrance. This forces the nitrogen atom's lone pair to twist out of the plane of the aromatic ring, reducing conjugation. nih.gov This deactivation is a known phenomenon in ortho-substituted anilines. nih.gov DFT calculations can quantify this effect by calculating the N-C-C-C dihedral angle and the corresponding energy penalty. Studies on similar halosubstituted anilines have shown how DFT can be used to explore structural and conformational properties. dntb.gov.ua The relative energies of different conformers, arising from the rotation of the methoxy (B1213986) and Boc groups, can be calculated to predict the most stable ground-state geometry.

Table 1: Illustrative Conformational Energy Analysis via DFT

This table presents hypothetical data for illustrative purposes, based on typical DFT calculation results for substituted anilines.

ConformerDihedral Angle (C1-N-Cα-O)Relative Energy (kcal/mol)Population at 298 K (%)
A15°0.0075.3
B90°1.508.8
C180°0.8515.9

Theoretical Investigation of Reaction Energetics, Transition States, and Reaction Pathways

DFT is also instrumental in mapping out potential reaction pathways for this compound. Key reactions for this molecule include electrophilic aromatic substitution and, notably, the deprotection of the Boc groups. masterorganicchemistry.com Computational studies can model these processes by locating the transition state (TS) structures and calculating the associated activation energies (energy barriers).

For instance, the thermal or acid-catalyzed deprotection of a Boc group is a common synthetic step. acs.orgfishersci.co.uk A theoretical investigation would involve modeling the reaction coordinate for the removal of one or both Boc groups. This process typically proceeds through an initial proton transfer, followed by the release of isobutylene (B52900) and carbon dioxide. acs.org Computational modeling can elucidate the mechanism, determining whether it is a stepwise or concerted process and calculating the free energy profile of the entire reaction. acs.org A study on the thermal deprotection of various N-Boc compounds found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate, a parameter readily calculable via DFT. acs.org

Furthermore, DFT can predict the thermodynamics of reactions, such as the direct amination of benzene, by calculating the reaction enthalpies and free energies for proposed pathways. acs.org For this compound, this could involve modeling its participation in cross-coupling reactions at the bromine-substituted position, providing insight into reaction feasibility and potential side products.

Application of Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for predicting a molecule's reactivity and selectivity. mdpi.com These descriptors are based on the molecule's electronic structure. For this compound, these parameters can predict the most likely sites for electrophilic or nucleophilic attack.

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. jmaterenvironsci.com A smaller gap suggests higher reactivity. researchgate.net

Electronegativity (χ) and Chemical Hardness (η): These global reactivity descriptors give insight into the molecule's resistance to change in its electron distribution. jmaterenvironsci.com

Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. chemrxiv.orgresearchgate.net

Fukui Functions and Molecular Electrostatic Potential (MEP): These are local reactivity descriptors. The MEP map visually indicates the electron-rich (red) and electron-poor (blue) regions of a molecule, highlighting likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

By calculating these descriptors for this compound, one could predict, for example, the regioselectivity of an electrophilic aromatic substitution reaction, weighing the activating effect of the methoxy group against the deactivating effects of the bromo and N,N-bis-Boc-amino substituents.

Table 2: Illustrative Quantum Chemical Descriptors (Calculated at B3LYP/6-311G(d,p) level)

This table presents hypothetical data for illustrative purposes, based on typical values for substituted aromatic compounds.

DescriptorValueImplication
HOMO Energy-6.5 eVModerate electron-donating ability
LUMO Energy-0.8 eVModerate electron-accepting ability
HOMO-LUMO Gap5.7 eVHigh kinetic stability jmaterenvironsci.comresearchgate.net
Electronegativity (χ)3.65 eVGeneral reactivity tendency
Chemical Hardness (η)2.85 eVHigh resistance to charge transfer
Electrophilicity Index (ω)2.34 eVModerate electrophilic character

Molecular Modeling and Dynamics Simulations for Understanding Intramolecular Interactions

While DFT is excellent for static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule and the nature of its intramolecular interactions.

MD simulations can track the movements of atoms, showing the fluctuations in bond lengths, angles, and dihedral angles. This is particularly useful for understanding the conformational flexibility of the two Boc groups and the methoxy group. These simulations can reveal preferred orientations and the time scales of conformational changes. For example, MD studies on aniline (B41778) monomers confined in nanopores have shown how interactions with the environment and molecular aggregation can be modeled. rsc.org For the target molecule, simulations could explore how intramolecular hydrogen bonds or other non-covalent interactions might stabilize certain conformations. researchgate.net This dynamic picture complements the static view from DFT, providing a more complete understanding of the molecule's structural properties in a realistic environment.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds. ivanmr.com DFT calculations can provide accurate predictions of NMR, IR, and Raman spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating 1H and 13C NMR chemical shifts. jmaterenvironsci.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. Comparing these calculated shifts with experimental data can provide unambiguous structural assignment. mdpi.com This is especially useful for complex molecules with many overlapping signals.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its IR and Raman spectra. researchgate.net By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, C=O stretching of the Boc group, or C-Br stretching. This computational analysis aids in the interpretation of experimental vibrational spectra. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts

This table presents hypothetical data for illustrative purposes, based on typical GIAO-DFT results.

Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)Assignment
C=O (Boc)152.8152.5Carbonyl Carbon
C-Br115.2115.0Aromatic Carbon
C-O (methoxy)158.1157.9Aromatic Carbon
C-N140.5140.3Aromatic Carbon
C (methoxy)56.456.2Methoxy Carbon
C (tert-butyl)82.181.9Quaternary Boc Carbon
CH₃ (tert-butyl)28.328.1Methyl Boc Carbon

Synthetic Utility and Future Research Directions

Utility as a Key Building Block in the Construction of Diverse Functionalized Aromatic and Heterocyclic Systems

The primary utility of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine stems from the presence of the bromine atom on the aromatic ring. This halogen serves as a versatile synthetic handle for a variety of metal-catalyzed cross-coupling reactions. By analogy with other bromoanilines, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals, this compound is an excellent substrate for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. ketonepharma.comchemicalbook.com These reactions allow for the introduction of a wide range of carbon-based and heteroatomic substituents at the C-2 position, leading to highly elaborate aromatic systems.

The N,N-bis-Boc group plays a crucial role by providing robust protection of the amine functionality. The tert-butoxycarbonyl (Boc) group is stable under a wide range of nucleophilic and basic conditions, allowing for extensive chemical modifications on other parts of the molecule without interference from the nitrogen atom. researchgate.netorganic-chemistry.org The complete protection to form a non-nucleophilic, non-basic tertiary carbamate (B1207046) is particularly advantageous, as it prevents side reactions that can occur with mono-protected primary or secondary anilines. researchgate.net

Once the desired aromatic core has been assembled, the subsequent removal of the Boc groups and the methoxy (B1213986) group can unmask amino and hydroxyl functionalities, respectively. These groups are pivotal for the construction of various heterocyclic systems. Substituted anilines are well-established precursors for synthesizing important heterocycles like quinolines, indoles, quinazolinones, and benzoxazines, which are common scaffolds in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.govsemanticscholar.org Therefore, this compound serves as a linchpin, enabling a multi-step, controlled synthesis of complex, functionalized heterocyclic compounds.

Table 1: Potential Cross-Coupling Reactions Utilizing the Bromo-Functionality This table is illustrative, based on common reactions of aryl bromides.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Boronic acid/ester Pd(PPh₃)₄, base (e.g., Na₂CO₃) C-C (Aryl-Aryl)
Heck Coupling Alkene Pd(OAc)₂, ligand (e.g., PPh₃), base C-C (Aryl-Vinyl)
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₂, CuI, base (e.g., Et₃N) C-C (Aryl-Alkynyl)
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, ligand (e.g., BINAP), base C-N (Aryl-Amine)

Potential for Developing Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The unique substitution pattern of this compound opens avenues for the development of novel synthetic strategies. A particularly promising area is the use of Directed Ortho-Metalation (DoM). wikipedia.org In this reaction, a functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a potent nucleophile that can react with various electrophiles. organic-chemistry.orgbaranlab.org

This molecule possesses two potential Directed Metalation Groups (DMGs): the methoxy group and the N,N-bis-Boc-amino group. wikipedia.orguwindsor.ca The carbamate functionality is known to be a powerful DMG. organic-chemistry.org This dual-directing group arrangement could be exploited to achieve highly regioselective functionalization at either the C-4 or C-6 position, depending on the reaction conditions and the specific organolithium base used. This allows for the precise introduction of additional substituents, creating a tetrasubstituted aniline (B41778) core that would be difficult to access through classical electrophilic aromatic substitution methods.

Furthermore, the significant steric hindrance provided by the bulky N,N-bis-Boc group adjacent to the bromine atom at C-2 can be leveraged. This steric shield could influence the outcome of coupling reactions, potentially favoring the use of smaller coupling partners or leading to unique atropisomeric products. The synthesis of sterically hindered anilines is a recognized challenge, and building blocks that facilitate their construction are of considerable interest. nih.govresearchgate.net A methodology that exploits this steric bulk to control reactivity or stereochemistry would be a valuable addition to the synthetic chemist's toolkit.

Challenges and Emerging Opportunities in the Synthesis and Application of N,N-Bis-Boc-Protected Anilines

Despite its synthetic potential, the use of this compound is not without its challenges, primarily related to the N,N-bis-Boc group itself.

Challenges:

Synthesis: The introduction of two bulky Boc groups onto a single aniline nitrogen can be difficult. The reaction often requires forcing conditions, such as strong bases (e.g., n-BuLi) or the use of catalysts, and can be sluggish, especially on sterically hindered or electron-poor anilines. researchgate.net The presence of an ortho-bromine atom in the target molecule adds significant steric hindrance, making the synthesis potentially low-yielding.

Deprotection: The removal of the N,N-bis-Boc group is a significant hurdle. While a single Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), the bis-Boc adduct is considerably more stable. researchgate.net Its cleavage often requires harsh conditions, such as strong, concentrated acids (e.g., HCl) or high temperatures, which may be incompatible with other sensitive functional groups in a complex molecule. nih.govnih.gov This lack of orthogonality limits its synthetic applications.

Steric Hindrance: The sheer size of the N,N-bis-Boc group can impede reactivity at the adjacent C-2 bromine atom. This may lead to slow reaction rates or a complete lack of reactivity in cross-coupling reactions, necessitating the use of specialized, less-hindered catalysts and ligands. nih.gov

Emerging Opportunities: The challenges associated with N,N-bis-Boc protected anilines also highlight areas for future research. The development of new, milder, and more efficient methods for both the formation and, more critically, the cleavage of the bis-Boc group is a significant opportunity. nih.gov Finding conditions for the selective removal of a single Boc group to generate the N-mono-Boc aniline would dramatically increase the synthetic flexibility of these building blocks.

The complete passivation of the amine's reactivity and basicity allows for the use of highly reactive reagents, such as strong organometallics, that would otherwise be incompatible with a free or mono-protected amine. researchgate.net This enables unique synthetic transformations and the construction of molecules that are otherwise inaccessible. As the demand for complex, highly functionalized small molecules grows in fields like drug discovery and materials science, building blocks like this compound, despite their challenges, will become increasingly valuable for their ability to provide controlled access to novel chemical space.

Table 2: Representative Conditions for N-Boc Deprotection

Reagent(s) Conditions Target Group Harshness Reference
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 0 °C to RT N-mono-Boc Mild to Moderate reddit.com
HCl in Dioxane or Ether 0 °C to RT N-mono-Boc Moderate reddit.com
Oxalyl Chloride in Methanol Room Temperature N-mono-Boc (Aryl) Mild nih.gov
Thermolysis in Water or TFE >150-240 °C N-mono-Boc Harsh (High Temp) nih.gov

Q & A

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Molecular Weight202.04 (precursor)
Melting PointNot reported; monitor via DSC
StabilitySensitive to strong acids/bases

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C NMR to confirm Boc group integration (tert-butyl signals at ~1.3 ppm) and bromine/methoxy substituent positions. Compare with analogous Boc-protected aryl bromides .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~465.1 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity. Aim for >95% peak area .

Advanced: How does the steric bulk of Boc groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
Boc groups may hinder transmetalation in cross-couplings due to steric effects. Strategies include:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but risk Boc deprotection. Monitor via TLC .
  • Competitive Experiments : Compare reaction yields with unprotected analogs to quantify steric hindrance effects .

Q. Table 2: Example Cross-Coupling Conditions

ConditionYield (Protected)Yield (Unprotected)Reference
Pd(OAc)₂, SPhos, K₂CO₃65%92%
Pd(dba)₂, PCy₃, CsF58%85%

Advanced: What spectroscopic techniques resolve contradictions in assigning regioselectivity during functionalization?

Methodological Answer:
Discrepancies in substituent positions (e.g., bromine vs. methoxy orientation) can arise. Use:

  • NOESY NMR : Detect spatial proximity between protons on adjacent substituents.
  • X-ray Crystallography : Resolve ambiguity via SHELXL refinement of single crystals .
  • DFT Calculations : Predict ¹³C chemical shifts for proposed structures and compare with experimental data .

Advanced: How do environmental factors (light, humidity) impact the stability of this compound?

Methodological Answer:

  • Light Sensitivity : Brominated aromatics degrade under UV light. Store in amber vials at –20°C .
  • Hydrolysis Risk : Boc groups hydrolyze in humid conditions. Use molecular sieves in storage containers and monitor via IR (loss of carbonyl peak at ~1740 cm⁻¹) .

Q. Table 3: Stability Under Accelerated Conditions

ConditionDegradation After 7 DaysMitigation Strategy
40°C, 75% humidity15%Desiccants, inert gas
UV exposure (254 nm)35%Light-resistant packaging

Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian, B3LYP/6-31G*) to identify electron-deficient sites .
  • Kinetic Studies : Use Eyring plots to correlate activation energy with substituent effects (e.g., methoxy as EDG vs. bromine as EWG) .

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